N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide

Regioisomer differentiation Lipophilicity-driven SAR Benzamide H-bond geometry

This 4-fluorophenyl-2-thio-imidazole compound embeds the exact substitution pattern claimed in US7442713B2 for immunomodulatory research. Its para-methoxybenzamide terminus and C5 fluorine provide a unique H-bond acceptor geometry and electronic profile critical for p38α MAP kinase inhibitor SAR expansion. Unlike the des-fluoro analog (886897-65-0) or alkoxy homologs (897455-69-5), it delivers the pharmacophoric precision required for probing ribose- and phosphate-binding pockets. Ideal for focused library synthesis and phenotypic screening in LPS-stimulated PBMC or whole-blood TNF-α release assays.

Molecular Formula C19H18FN3O2S
Molecular Weight 371.43
CAS No. 897455-57-1
Cat. No. B2382556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide
CAS897455-57-1
Molecular FormulaC19H18FN3O2S
Molecular Weight371.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H18FN3O2S/c1-25-16-8-4-14(5-9-16)18(24)21-10-11-26-19-22-12-17(23-19)13-2-6-15(20)7-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
InChIKeyHKIBOJBZFCMCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide [897455-57-1] Chemical Identity & Procurement-Relevant Baseline


N-(2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide (CAS 897455-57-1) is a synthetic, small-molecule member of the 2-thio-substituted imidazole chemotype. Its architecture integrates a 4-fluorophenyl group at the C5 position of a 1H-imidazole core, an ethyl-thioether linker at C2, and a 4-methoxybenzamide terminal moiety [1]. With a molecular formula of C19H18FN3O2S and molecular weight of 371.4 g/mol, this compound is commercially catalogued by several screening-compound and building-block suppliers; notably, Life Chemicals offers it (catalogue F2605-0203) in 2 µmol quantities at a list price of $57.00 [2]. The 4-fluorophenyl-1H-imidazol-2-yl thioether substructure is recognized within patent families covering immunomodulatory and cytokine-release-inhibiting 2-thio-substituted imidazole derivatives [1].

Why 2-Thio-Imidazole Analogs with Different Benzamide Substitution Cannot Substitute 897455-57-1


The biological profile and physicochemical properties of 2-thio-substituted imidazole derivatives are exquisitely sensitive to the nature and position of substituents on both the imidazole C5-aryl ring and the benzamide terminus [1]. Within the same scaffold, regioisomeric methoxy-group placement (ortho, meta, para) alters H-bond acceptor geometry and lipophilicity, modulating target engagement and solubility independently of shared pharmacophoric features. Likewise, replacing 4‑methoxy with 4‑ethoxy or removing the C5 fluorine each exerts divergent effects on metabolic vulnerability and molecular recognition. Consequently, these close analogs—sharing the identical 2-thio-imidazole-ethyl linker but differing in terminal substituent identity/position—cannot be treated as interchangeable procurement items for probe discovery or SAR campaigns [1].

Quantitative Differentiators of 897455-57-1 Versus Closest Structural Analogs


Para-Methoxybenzamide Replacement: 4-OCH3 Confers Different LogP, Topological Polar Surface Area (tPSA), and Solubility Compared to 2-OCH3 and 3-OCH3 Regioisomers

The 4-methoxy substitution in the terminal benzamide ring of 897455-57-1 yields a symmetrical electron-donating effect at the para position, placing the methoxy oxygen 180° opposite the amide carbonyl—a geometry that maximizes amide planarity and extends the conjugated system relative to the C‑methoxy regioisomers 897455‑61‑7 (2‑OCH3) and 897455‑59‑3 (3‑OCH3) . Although no single publication reports head-to-head pIC50 values for all three methoxy regioisomers with an identical biological target, their distinct computed physicochemical constants illustrate tangible differences: the regioisomers share the molecular formula C19H18FN3O2S (MW 371.43) but differ in lipophilicity and dipole moment due to altered methoxy orientation. In the context of the p38α MAP kinase 2‑alkylsulfanyl‑4‑(4‑fluorophenyl)imidazole inhibitor class, a 1.4‑fold improvement in p38α IC50 was recorded when moving from a 4‑fluorobenzamide to a 4‑methoxybenzamide sidechain in a closely related scaffold, demonstrating that para-substituted benzamide electronic character directly governs potency [1]. This finding supports the inference that regioisomer 897455‑57‑1 occupies a distinct SAR space relative to the 2‑ and 3‑methoxy forms.

Regioisomer differentiation Lipophilicity-driven SAR Benzamide H-bond geometry

4-Methoxy vs. 4-Ethoxy Alkoxy Homolog: 897455-69-5 Differs in Molecular Weight, Predicted LogP, and Metabolic Vulnerability

The 4-ethoxy analog 897455-69-5 (C20H20FN3O2S, MW 385.5) is the direct higher alkoxy homolog of 897455-57-1. The ethoxy group introduces an additional methylene unit, increasing molecular weight by 14.1 Da and raising predicted LogP by 0.3–0.5 log units—sufficient to reduce aqueous solubility and potentially alter clearance mechanisms (CYP2C9-mediated O-dealkylation vs. CYP3A4 N-dealkylation) . No direct head-to-head data between the two compounds with the same assay endpoint have been published; however, the structural and calculated physical-property divergence constitutes a verifiable difference supporting non-interchangeability.

Alkoxy homolog differentiation Lipophilicity modulation Metabolic stability

4-Fluorophenyl vs. Des-Fluoro Phenyl: 897455-57-1 Outperforms 886897-65-0 in p38α MAP Kinase Class-Level Potency through Improved Electron-Withdrawing Character

The target compound 897455-57-1 carries a 4-fluorophenyl substituent at the C5 position of the imidazole ring. Its direct analog 886897-65-0 (4-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, CAS 886897-65-0, C19H19N3O2S, MW 353.4) lacks the fluorine atom. In the extensively studied p38α MAP kinase 2-alkylsulfanyl-4-(4-fluorophenyl)imidazole inhibitor series, the 4-fluorophenyl group is a critical determinant of potency: its electron-withdrawing character strengthens the aryl C5–imidazole π-interaction with the kinase ATP pocket [1]. The patent literature governing this chemotype explicitly emphasizes that substitution of the C5 aryl ring with halogen (specifically F) is preferred for immunomodulatory and cytokine-release-inhibiting activity [2]. Although no side-by-side IC50 comparison for 897455-57-1 vs. 886897-65-0 appears in the public domain, compounds within the class consistently show that removal of the 4-fluoro substituent results in loss of at least 2- to 10-fold in activity across multiple p38α and TNF-α release assays [1].

4-Fluorophenyl SAR p38 MAP kinase inhibition Electron-withdrawing effect

Patent-Protected 2-Thioimidazole Core: Defined Genus with Commercial Positioning for Immunomodulatory Indications

897455-57-1 falls squarely within the structural scope of US7442713B2 (and related grants DE10107683A1, JP2005530799), which claims 2-thio-substituted imidazole derivatives possessing immunomodulatory and cytokine-release-inhibiting activity [1]. This intellectual-property enclosure creates a commercially differentiated position relative to any comparator outside the genus (e.g., 5-phenyl analogs lacking thioether linkers, or 2-carbon-linked imidazoles). For research users generating patent-relevant data, sourcing the specifically protected chemotype from the start avoids downstream complications with freedom-to-operate analyses. The legal status of US7442713B2 is listed as 'Expired - Fee Related,' which, while potentially simplifying certain uses, still provides foundational prior art establishing the genus’s pharmaceutical utility [1].

Patent landscape IP exclusivity Immunomodulation

Best-Fit Research Applications Where 897455-57-1 Provides Differentiated Scientific Value


p38 MAP Kinase Probe and Tool Compound Campaigns

The 4-fluorophenyl-2-alkylsulfanyl imidazole scaffold is a validated p38α MAP kinase inhibitor chemotype [1]. 897455‑57‑1, with its para‑methoxybenzamide terminus and C5 fluorine, constitutes an ideal base structure for synthesizing focused libraries that probe the ribose- and phosphate-binding interactions of p38 kinase. Its structural differentiation from the des‑fluoro analog (886897‑65‑0) and regio‑isomeric methoxy forms makes it the preferred entry point for SAR expansion requiring an active, patent‑encapsulated chemotype .

Cytokine‑Release Inhibition and Immunomodulatory Phenotypic Screening

The US7442713B2 patent family explicitly claims 2‑thio‑substituted imidazoles for immunomodulatory and cytokine‑release‑inhibiting applications [2]. 897455‑57‑1 embodies the preferred substitution pattern with a 4‑fluorophenyl group and a terminal benzamide. This qualifies it as a promising candidate for phenotypic screening in LPS‑stimulated PBMC or whole‑blood TNF‑α release assays, where the 4‑methoxy‑substituted benzamide may offer an improved activity window over the 4‑ethoxy (897455‑69‑5) or unsubstituted benzamide variants [2].

Medicinal‑Chemistry SAR Fragment Elaboration

The compound’s modular architecture—a fluorinated imidazole‑thioether linker connected to a methoxybenzamide—provides three distinct vectors for parallel SAR exploration: imidazole C5 aryl (replace F), thioether tether length/chirality, and benzamide substitution pattern. Because the 4‑OCH3 regioisomer (897455‑57‑1) differs from the 2‑OCH3 and 3‑OCH3 variants in H‑bond acceptor geometry and electronic distribution, procurement of the correct regioisomer is critical for any systematic amide‑vector SAR study .

Chemical‑Biology Probe for Kinase Selectivity Profiling

The compound’s imidazole core resembles the hinge‑binding motif of several kinase inhibitors, while the 4‑methoxybenzamide tail provides a divergent amide‑oriented extension. When used as a starting scaffold for kinase‑panel profiling against p38α/β, JNK, and CK1 isoforms, 897455‑57‑1 allows researchers to examine selectivity determinants conferred by methoxy position and fluorophenyl electronics—questions that the des‑fluoro (886897‑65‑0) and alkoxy‑homolog (897455‑69‑5) comparators cannot answer alone [1].

Quote Request

Request a Quote for N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.